molecular formula C14H18N6OS B2416991 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2415572-30-2

2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole

Cat. No.: B2416991
CAS No.: 2415572-30-2
M. Wt: 318.4
InChI Key: HCMAAJUCHUKEES-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a piperazine and pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole typically involves multi-step procedures. The starting materials often include cyclopropylamine, 6-methoxypyrimidine, and piperazine. The synthesis may involve:

    Cyclization: Formation of the thiadiazole ring through cyclization reactions.

    Substitution: Introduction of the piperazine and pyrimidine moieties via substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperazine-containing molecules. Examples are:

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor

Uniqueness

2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole is unique due to its specific combination of a cyclopropyl group, methoxypyrimidine, and thiadiazole ring. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-21-12-8-11(15-9-16-12)19-4-6-20(7-5-19)14-18-17-13(22-14)10-2-3-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMAAJUCHUKEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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